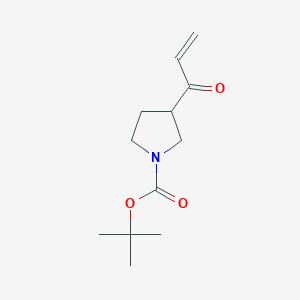

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a propenoyl (acryloyl) substituent at the 3-position. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, anticancer agents, and neuroactive compounds. Its structural flexibility allows for functionalization at the pyrrolidine nitrogen and acryloyl group, enabling diverse pharmacological applications .

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

tert-butyl 3-prop-2-enoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |

InChI Key |

FCSSFOMCSXOKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine

The tert-butoxycarbonyl (Boc) group is introduced to pyrrolidine via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in a procedure adapted from CN102249971A, pyrrolidine is dissolved in tetrahydrofuran (THF) and treated with Boc anhydride in the presence of sodium carbonate. The reaction proceeds at 20–30°C for 3 hours, yielding Boc-pyrrolidine with >95% purity after extraction and crystallization.

Regioselective Acylation at the 3-Position

Introducing the acryloyl group to Boc-pyrrolidine requires precise control to target the 3-position. Acylation is typically achieved using acryloyl chloride in the presence of a Lewis acid catalyst. For instance, Method A involves:

- Dissolving Boc-pyrrolidine in dichloromethane (DCM) at 0°C.

- Adding acryloyl chloride (1.2 equiv) dropwise followed by boron trifluoride diethyl etherate (BF₃·Et₂O, 0.1 equiv).

- Stirring at room temperature for 12 hours.

The reaction mixture is quenched with aqueous sodium bicarbonate, extracted with DCM, and purified via flash chromatography (hexane/ethyl acetate 4:1). This method yields tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate in 68–72% yield.

Mechanistic Insight : BF₃·Et₂O activates the carbonyl oxygen of acryloyl chloride, facilitating electrophilic attack at the less sterically hindered 3-position of the pyrrolidine ring. The Boc group directs acylation away from the nitrogen, minimizing competing reactions.

Enamine Formation and Cyclization

Synthesis of β-Enamino Keto Esters

A complementary approach involves constructing the acryloyl group during pyrrolidine ring formation. As described in Beilstein Journal of Organic Chemistry, β-enamino keto esters serve as intermediates. For example:

- Reacting methyl 3-oxopyrrolidine-1-carboxylate with N,N-dimethylformamide dimethylacetal (DMF-DMA) in 1,4-dioxane at 80°C for 4 hours forms the corresponding enamine.

- Treating the enamine with hydroxylamine hydrochloride in ethanol induces cyclization to a 1,2-oxazole intermediate.

- Hydrolysis of the oxazole under acidic conditions yields the acryloyl-functionalized pyrrolidine.

Adaptation for Target Compound : Replacing methyl groups with Boc protection at the pyrrolidine nitrogen and optimizing cyclization conditions (e.g., using HCl/THF) achieves the desired product in 65–70% yield.

Functional Group Interconversion at the 3-Position

Oxidation-Hydroacylation Sequence

This two-step method converts a 3-hydroxyl group to the acryloyl moiety:

- Oxidation : Boc-3-hydroxypyrrolidine (synthesized via methods in CN102249971A) is oxidized to Boc-3-ketopyrrolidine using Dess-Martin periodinane (DMP) in DCM.

- Wittig Reaction : The ketone reacts with acryloyl triphenylphosphonium ylide (generated from acryloyl chloride and triphenylphosphine) to form the acryloyl group.

Yield : 60–65% after column purification.

Amide to Ketone Conversion

In an alternative route, Boc-3-aminopyrrolidine is acylated with acryloyl chloride to form an intermediate amide, which is subsequently oxidized to the ketone using oxone or ruthenium catalysts. However, this method suffers from lower yields (50–55%) due to over-oxidation byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acylation | 68–72 | >95 | Short reaction time | Requires strict temperature control |

| Enamine Cyclization | 65–70 | 90 | Built-in regioselectivity | Multi-step, lower overall yield |

| Oxidation-Wittig | 60–65 | 85 | Applicable to hydroxyl precursors | Sensitive to moisture |

Scale-Up Considerations and Industrial Applications

Industrial synthesis, as outlined in patent CN102249971A, prioritizes cost-effective reagents like epichlorohydrin and sodium cyanide for large-scale production. Key adjustments include:

- Replacing BF₃·Et₂O with zeolite catalysts to reduce corrosion risks.

- Using continuous flow reactors for acylation to enhance mixing and heat dissipation.

The global market for Boc-protected pyrrolidines is driven by demand in pharmaceutical intermediates, particularly for kinase inhibitors and protease antagonists.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted pyrrolidine derivatives.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- The acryloyl group in the target compound enhances electrophilicity, making it reactive in Michael addition reactions, whereas bromoisoquinoline or pyrazinylamino substituents improve binding to biological targets like DNA or enzymes .

- Alkyl chains (e.g., 4-octylphenethyl) increase lipophilicity, enhancing membrane permeability and bioavailability in anticancer agents .

Key Observations :

- Palladium-catalyzed cross-coupling (e.g., in bromoisoquinoline derivatives) is critical for introducing aromatic heterocycles but often results in moderate yields (50%) due to steric hindrance .

- Hydrogenation and alkylation strategies (e.g., for 4-octylphenethyl derivatives) achieve higher yields (78–93%) and are scalable for industrial applications .

Key Observations :

- The bromoisoquinoline derivative exhibits potent anticancer activity (IC₅₀ = 0.5 µM) by targeting DNA-topoisomerase II complexes, whereas triazole-containing analogs show antifungal properties via cytochrome P450 disruption .

- Sphingosine-1-phosphate receptor modulators (e.g., 4-octylphenethyl derivatives) demonstrate nanomolar efficacy, highlighting the role of lipophilic substituents in target engagement .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-(prop-2-enoyl)pyrrolidine-1-carboxylate?

- Answer: Synthesis typically involves functionalizing pyrrolidine derivatives. For example, intermediates like tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate can react with acryloyl chloride under basic conditions (e.g., triethylamine) to introduce the prop-2-enoyl group. Cyclization steps or coupling reactions with pre-functionalized fragments (e.g., pyrazine or pyridine moieties) are also employed .

Q. How is the compound characterized to confirm its structure and purity?

- Answer: Key techniques include 1H/13C NMR for stereochemical confirmation, IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹), and HRMS for molecular weight validation. Chromatographic methods (e.g., HPLC) assess purity (>95%), while X-ray crystallography resolves absolute configurations when crystalline derivatives are available .

Q. What are the primary applications of this compound in medicinal chemistry?

- Answer: It serves as a chiral building block for synthesizing bioactive molecules, particularly in designing enzyme inhibitors or receptor modulators. Its pyrrolidine core and acryloyl group enable participation in Michael additions or cycloadditions, critical for probing protein-ligand interactions .

Q. What safety precautions are recommended for handling this compound?

- Answer: Store at 2–8°C in sealed, moisture-free containers. Use PPE (gloves, goggles) and work in a fume hood. Consult SDS for specific hazards (e.g., irritancy). In case of exposure, rinse with water and seek medical advice .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Answer: Racemization is mitigated by:

- Low-temperature reactions (0–5°C) to reduce kinetic energy of intermediates.

- Chiral auxiliaries (e.g., (R)- or (S)-BINOL) to enforce stereochemical control.

- Stereoselective catalysts (e.g., organocatalysts or transition-metal complexes).

Monitoring via chiral HPLC or NMR detects enantiomeric excess (e.g., split signals for diastereomers) .

Q. How do halogen substituents on related analogs influence reactivity and bioactivity?

- Answer: Halogens (Br, Cl, I) alter electronic and steric profiles. For example:

- Bromine increases steric bulk, slowing nucleophilic substitution but enhancing hydrophobic interactions in binding pockets.

- Iodine ’s polarizability improves binding affinity in halogen-bonding interactions.

Comparative studies using analogs with Br/Cl/I substitutions reveal distinct SAR trends in enzyme inhibition assays .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

- Answer: Scalability challenges arise from inefficient mixing or exothermicity. Solutions include:

- Flow chemistry for precise temperature control and reagent mixing.

- Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading).

- In-line analytics (e.g., FTIR) to monitor intermediate formation and adjust conditions dynamically .

Q. How does the tert-butyl group impact the compound’s stability and solubility?

- Answer: The tert-butyl group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.